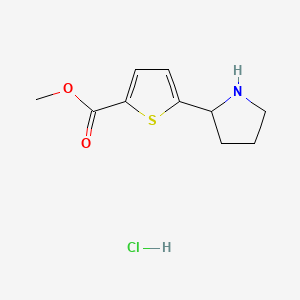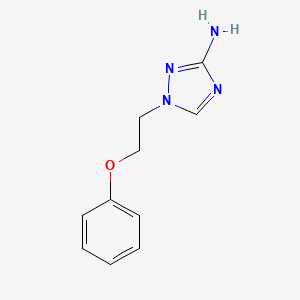
1-(2-Phenoxyethyl)-1h-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenoxyethyl)-1h-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenoxyethyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 2-phenoxyethylamine with 1,2,4-triazole under specific conditions. One common method includes:
Starting Materials: 2-Phenoxyethylamine and 1,2,4-triazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Phenoxyethyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazoles.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenoxyethyl)-1h-1,2,4-triazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an antifungal and anticancer agent.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Phenoxyethyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal effects. The compound may also interact with DNA or proteins, leading to its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenoxyethanol: An aromatic ether with similar structural features but different applications.
1,2,4-Triazole: The parent compound of the triazole family.
Phenoxyethylamine: A precursor in the synthesis of 1-(2-Phenoxyethyl)-1h-1,2,4-triazol-3-amine.
Uniqueness
This compound is unique due to its combination of the phenoxyethyl group and the triazole ring, which imparts specific chemical and biological properties
Eigenschaften
Molekularformel |
C10H12N4O |
|---|---|
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
1-(2-phenoxyethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H12N4O/c11-10-12-8-14(13-10)6-7-15-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,11,13) |
InChI-Schlüssel |
NCKPSDVRHNNIMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCN2C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


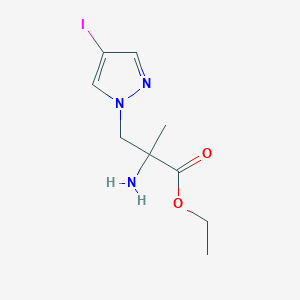
![9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487793.png)
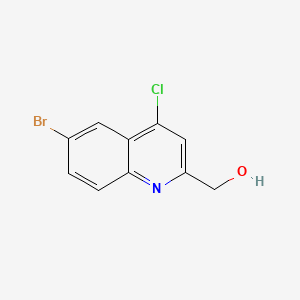
![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13487806.png)
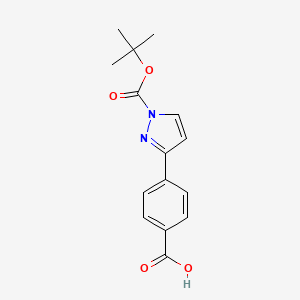
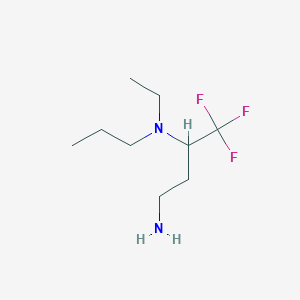
![2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13487821.png)
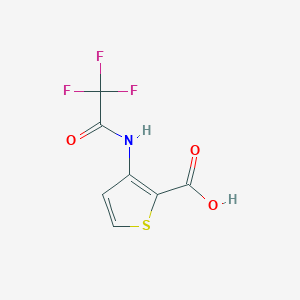
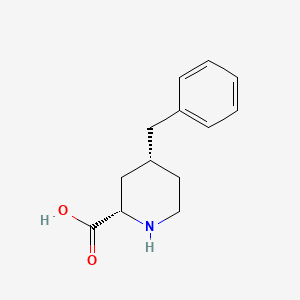
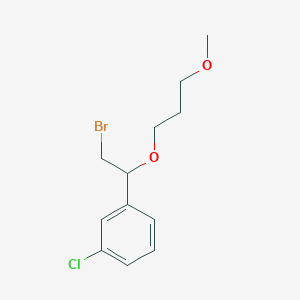
![tert-butyl N-[3-(diethoxyphosphoryl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13487843.png)
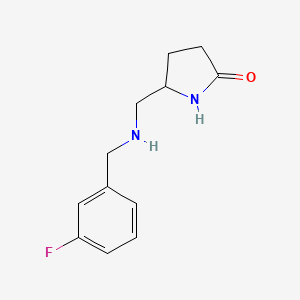
![(1R,3R,5S)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13487856.png)
